6-Bromo-3-ethyl-1H-indole

Description

The exact mass of the compound 6-Bromo-3-ethyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-3-ethyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-ethyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

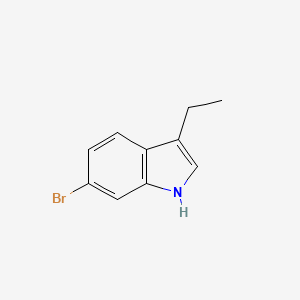

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-2-7-6-12-10-5-8(11)3-4-9(7)10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRGLSVKOGXYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360945-68-1 | |

| Record name | 6-bromo-3-ethyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-ethyl-1H-indole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-3-ethyl-1H-indole, a substituted indole of interest in medicinal chemistry and organic synthesis. While a specific CAS number for this compound is not readily found in major chemical databases, this document outlines a plausible synthetic route and discusses its expected physicochemical properties, spectroscopic signature, and potential applications based on the well-established chemistry of related indole derivatives.

Compound Identification and Physicochemical Properties

6-Bromo-3-ethyl-1H-indole is a halogenated indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring, substituted with a bromine atom at the 6-position and an ethyl group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrN | (Calculated) |

| Molecular Weight | 224.10 g/mol | (Calculated) |

| IUPAC Name | 6-Bromo-3-ethyl-1H-indole | (Nomenclature) |

| CAS Number | Not readily available | (Database Search) |

The lack of a readily available CAS number suggests that 6-Bromo-3-ethyl-1H-indole is likely not a stock chemical and would require custom synthesis for research purposes. Its properties can be extrapolated from similar known compounds such as 6-bromo-1-ethyl-1H-indole (CAS: 199589-20-3, MW: 224.10 g/mol )[1] and 6-bromo-3-methyl-1H-indole (CAS: 1219741-50-0, MW: 210.07 g/mol )[2].

Proposed Synthesis Pathway

A reliable method for the synthesis of 3-substituted indoles is the Fischer indole synthesis. For 6-Bromo-3-ethyl-1H-indole, a plausible route would involve the reaction of (4-bromophenyl)hydrazine with 2-pentanone under acidic conditions.

Caption: Proposed Fischer Indole Synthesis of 6-Bromo-3-ethyl-1H-indole.

Step-by-Step Experimental Protocol:

-

Hydrazone Formation:

-

To a solution of (4-bromophenyl)hydrazine hydrochloride in ethanol, add an equimolar amount of 2-pentanone.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization:

-

To the hydrazone mixture, add a Lewis acid catalyst like zinc chloride or a protic acid like polyphosphoric acid.

-

Heat the reaction mixture to reflux for 2-4 hours. The cyclization and subsequent aromatization will lead to the formation of the indole ring.

-

-

Work-up and Purification:

-

After cooling, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-Bromo-3-ethyl-1H-indole.

-

Spectroscopic Characterization (Expected)

The structure of the synthesized 6-Bromo-3-ethyl-1H-indole can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the indole ring with characteristic splitting patterns. - A singlet or broad singlet for the N-H proton. - A quartet and a triplet corresponding to the ethyl group at the 3-position. |

| ¹³C NMR | - Resonances for the eight aromatic carbons of the indole core. - Resonances for the two carbons of the ethyl group. |

| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. |

| IR Spec. | - A characteristic N-H stretching vibration around 3400 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons. - C=C stretching vibrations for the aromatic ring. |

Reactivity and Potential Applications

The 6-Bromo-3-ethyl-1H-indole scaffold is a versatile building block for the synthesis of more complex molecules with potential biological activity.

Caption: Reactivity and potential applications of 6-Bromo-3-ethyl-1H-indole.

The bromine atom at the 6-position is particularly useful for introducing further diversity through various cross-coupling reactions.

-

Suzuki Coupling: The C-Br bond can be readily functionalized via palladium-catalyzed Suzuki coupling with various boronic acids to introduce new carbon-carbon bonds. This is a powerful tool for creating complex molecular architectures for drug discovery.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of amine functionalities at the 6-position.

-

N-Functionalization: The indole nitrogen can be alkylated or arylated to further modify the properties of the molecule.

The indole nucleus is a privileged scaffold in medicinal chemistry, and substituted indoles have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Therefore, 6-Bromo-3-ethyl-1H-indole serves as a valuable starting material for the synthesis of novel therapeutic agents.

Safety and Handling

While specific toxicity data for 6-Bromo-3-ethyl-1H-indole is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds like 6-bromo-3-methyl-1H-indole, it may be harmful if swallowed, cause skin irritation, and serious eye irritation, and may cause respiratory irritation[2].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

References

-

PubChem. (n.d.). 6-Bromo-3-methyl-1H-indole. Retrieved February 9, 2026, from [Link]

Sources

Solubility profile of 6-Bromo-3-ethyl-1H-indole in organic solvents

The following technical guide details the solubility profile of 6-Bromo-3-ethyl-1H-indole , synthesized for researchers and drug development professionals.

Executive Summary & Chemical Identity

6-Bromo-3-ethyl-1H-indole (CAS: 1360945-68-1) is a lipophilic indole derivative frequently employed as a scaffold in the synthesis of kinase inhibitors, serotonin receptor modulators, and marine alkaloid analogs.[1][2] Its physicochemical behavior is dominated by the interplay between the hydrophobic 6-bromo and 3-ethyl substituents and the hydrogen-bond donating capability of the N1-H indole core.

This guide provides a predictive solubility profile derived from structural analogs and quantitative structure-property relationship (QSPR) models, alongside a validated experimental protocol for determining exact solubility limits in your specific application.

| Property | Detail |

| IUPAC Name | 6-Bromo-3-ethyl-1H-indole |

| Molecular Formula | C₁₀H₁₀BrN |

| Molecular Weight | 224.10 g/mol |

| Predicted LogP | ~3.8 – 4.2 (Highly Lipophilic) |

| Physical State | Off-white to pale brown solid |

Physicochemical Basis of Solubility

To understand the solubility profile, we must analyze the molecule's interaction potential with solvents using Hansen Solubility Parameters (HSP) logic.

-

Dispersion Forces (

): High. The bromine atom is large and polarizable, and the ethyl group adds aliphatic bulk, significantly increasing van der Waals interactions. This favors solubility in chlorinated solvents and aromatics. -

Polarity (

): Moderate. The indole ring has a permanent dipole, but the 6-bromo substituent pulls electron density, slightly modifying the dipole moment compared to the parent indole. -

Hydrogen Bonding (

): Low-Moderate. The N1-H is a hydrogen bond donor (HBD). The molecule lacks strong hydrogen bond acceptors (HBA), limiting its solubility in water but allowing interaction with HBA solvents like DMSO and DMF.

Predicted Solubility Profile

Note: The values below are estimated ranges based on structural analogs (e.g., 6-bromoindole, 3-methylindole). Exact values must be determined experimentally using the protocol in Section 4.

Category A: High Solubility (> 50 mg/mL)

-

Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc.

-

Mechanism: These polar aprotic solvents act as strong Hydrogen Bond Acceptors, effectively solvating the N1-H proton while accommodating the lipophilic aromatic core.

-

Application: Ideal for stock solutions (10-100 mM) in biological assays and as reaction solvents for nucleophilic substitutions.

Category B: Good Solubility (10 – 50 mg/mL)

-

Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.

-

Mechanism: Driven by dispersion forces (

). The lipophilic bromo-ethyl-indole core interacts well with these moderately polar organic solvents. -

Application: Standard solvents for liquid-liquid extraction (work-up) and chromatography.

Category C: Moderate/Temperature-Dependent Solubility (1 – 10 mg/mL)

-

Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile.

-

Mechanism: While these solvents can H-bond, the high lipophilicity (LogP ~4) of the ethyl and bromo groups imposes an energetic penalty. Heating is often required to achieve full dissolution.

-

Application: Crystallization solvents. The steep solubility-temperature curve here makes alcohols excellent candidates for recrystallization.

Category D: Poor/Insoluble (< 0.1 mg/mL)

-

Solvents: Water, Hexanes, Diethyl Ether (low solubility).

-

Mechanism:

-

Water: The hydrophobic effect dominates. The lattice energy of the solid is too high to be overcome by water solvation.

-

Hexanes: While the core is lipophilic, the polar N-H bond creates enough crystal lattice stability that non-polar alkanes cannot easily dissolve the solid at room temperature.

-

-

Application: Water is the "anti-solvent" for precipitation; Hexanes are used to wash the solid filter cake.

Experimental Protocol: Determination of Solubility

Do not rely on literature values for critical assays. Use this self-validating protocol to determine the Thermodynamic Solubility of your specific lot.

Materials

-

Compound: 6-Bromo-3-ethyl-1H-indole (~10 mg)

-

Solvent: Target solvent (e.g., DMSO, PBS pH 7.4)

-

Equipment: HPLC-UV or LC-MS, Thermomixer (25°C), Centrifuge.

Workflow Diagram

Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology

-

Preparation: Place 2.0 mg of solid into a 1.5 mL microcentrifuge tube.

-

Saturation: Add 1.0 mL of the target solvent.

-

Check: If the solution becomes clear immediately, the compound is highly soluble. Add more solid until a visible suspension remains.

-

-

Equilibrium: Shake or vortex the tube at 25°C for 24 hours. This ensures the solution reaches thermodynamic equilibrium (saturation limit).

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Sampling: Carefully remove the supernatant.

-

Critical: If analyzing by HPLC, dilute the supernatant 100-fold into acetonitrile/water (50:50) immediately to prevent precipitation in the injector.

-

-

Quantification: Inject into HPLC. Compare the peak area at 280 nm (indole absorption max) against a standard curve prepared in DMSO.

Application Guide: Solvent Selection

Choosing the right solvent is critical for process success. Use the decision tree below to select the optimal solvent system.

Figure 2: Solvent selection decision tree based on process requirements.

Specific Recommendations

-

For N-Alkylation: Use DMF or Acetonitrile with a base (Cs₂CO₃). The high solubility of the indole in DMF facilitates the deprotonation of the N-H.

-

For Suzuki Coupling: Use 1,4-Dioxane/Water or Toluene . The 6-bromo position is reactive; these solvents prevent side reactions common in alcohols.

-

For Storage: Dissolve in DMSO at 10 mM, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

References

-

PubChem Compound Summary. 6-Bromo-3-ethyl-1H-indole (CID 66896956). National Center for Biotechnology Information. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link][3]

-

Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

Literature review of 3-ethyl indole synthesis pathways

Executive Summary

3-Ethyl indole (CAS: 1484-19-1) serves as a critical scaffold in the synthesis of bioactive tryptamine derivatives, β-carboline alkaloids, and non-steroidal anti-inflammatory drugs (e.g., Etodolac). While structurally simple, the introduction of an ethyl group at the C3 position of the indole core presents specific regiochemical challenges due to the competing nucleophilicity of the N1 nitrogen.

This guide analyzes three distinct synthetic pathways, evaluating them based on scalability, atom economy, and regioselectivity. It moves beyond standard textbook descriptions to provide field-validated protocols and mechanistic insights required for high-purity synthesis.

Pathway A: The Classical Fischer Indole Synthesis

Best for: Large-scale de novo synthesis where starting materials are cheap. Primary Challenge: Handling hydrazine toxicity and controlling exotherms.

The Fischer Indole Synthesis is the industry standard for constructing the indole ring with alkyl substituents pre-installed. By reacting phenylhydrazine with butanal (butyraldehyde), the ethyl chain is established via the aldehyde backbone.

Mechanistic Causality

The reaction proceeds through a [3,3]-sigmatropic rearrangement .[1] The choice of acid catalyst is critical:

-

Lewis Acids (

): Preferred for thermal stability and higher yields in solvent-free or high-boiling conditions. -

Protic Acids (

/PPA): Effective but often lead to higher charring/polymerization of the aldehyde.

The rearrangement is driven by the weakness of the N-N bond and the formation of the strong C-C bond at the C3 position.

Validated Protocol (Zinc Chloride Method)

-

Reagents: Phenylhydrazine (1.0 eq), Butanal (1.1 eq), Anhydrous

(2.0 eq). -

Solvent: Toluene or Xylene (for azeotropic water removal).

Step-by-Step Workflow:

-

Hydrazone Formation: Add phenylhydrazine to a stirred solution of butanal in toluene at 0°C. Note: Isolate the hydrazone intermediate to remove water before cyclization; this drastically reduces tar formation.

-

Cyclization: Mix the isolated hydrazone with anhydrous

. Heat to 120-140°C. The reaction will evolve -

Workup: Quench the hot melt with dilute HCl to dissolve zinc salts. Extract with ethyl acetate.[2]

-

Purification: Recrystallize from hexane/ethanol or distill under reduced pressure.

Pathway Visualization

Figure 1: The mechanistic flow of Fischer Indole Synthesis, highlighting the critical [3,3]-sigmatropic shift.

Pathway B: C3-Selective Alkylation (Grignard Route)

Best for: Functionalizing existing indole stocks; laboratory-scale medicinal chemistry. Primary Challenge: Preventing N1-alkylation (formation of 1-ethylindole).

Direct alkylation of indole with ethyl halides often yields a mixture of N1 and C3 products. Using a Grignard reagent transforms the indole into a magnesium salt, where the magnesium coordinates tightly to the nitrogen. This coordination chemically "masks" the nitrogen, directing the electrophilic attack of the ethyl halide to the C3 position (the "hard" nucleophilic site).

Mechanistic Insight

Indole is an ambident nucleophile.

-

NaH/KOH Base: Dissociates the N-H proton, creating a free anion that favors N-alkylation (Coulombic attraction).

-

Grignard (R-Mg-X): Forms a covalent N-Mg bond. The electron density is pushed into the

-system, making C3 the most reactive site for

Validated Protocol

-

Reagents: Indole, Ethyl Magnesium Bromide (EtMgBr) or Methyl Magnesium Iodide (MeMgI), Ethyl Iodide (EtI).

-

Solvent: Anhydrous Diethyl Ether or THF.

Step-by-Step Workflow:

-

Metallation: Under

atmosphere, add indole (1.0 eq) to a solution of EtMgBr (1.1 eq) in ether. Stir at RT for 30 mins.[3] Evolution of ethane gas indicates formation of Indolyl-MgBr. -

Alkylation: Cool to 0°C. Add Ethyl Iodide (1.2 eq) dropwise.

-

Reflux: Warm to room temperature and reflux for 4-6 hours.

-

Hydrolysis: Quench carefully with saturated

. -

Purification: Column chromatography is usually required to separate trace N-alkylated byproducts.

Pathway C: Acylation-Reduction (The "Clean" Route)

Best for: High-purity requirements (Pharmaceutical Standards). Primary Challenge: Two-step process; use of pyrophoric hydrides.

This method avoids the regioselectivity issues of direct alkylation. It first installs an acetyl group at C3 (which is 100% C3-selective due to Friedel-Crafts mechanics) and then reduces the carbonyl to a methylene group.

Validated Protocol

Step 1: Synthesis of 3-Acetylindole

-

React Indole with Acetic Anhydride (

) and -

Preferred: Vilsmeier-Haack conditions using

can also generate the acyl intermediate, but

Step 2: Reduction to 3-Ethylindole

-

Reagents:

(Lithium Aluminum Hydride). -

Solvent: Anhydrous THF.

Workflow:

-

Suspend

(2.0 eq) in dry THF under Argon. -

Add 3-acetylindole (1.0 eq) dissolved in THF dropwise.

-

Reflux for 4 hours. The carbonyl is reduced to the alcohol and then fully deoxygenated to the alkane.

-

Fieser Workup: Quench with water, 15% NaOH, then water (

mL per gram of LAH). Filter the granular precipitate.[4]

Pathway Visualization

Figure 2: The Acylation-Reduction pathway, offering the highest regiochemical purity.

Comparative Data Analysis

The following table summarizes the trade-offs for each method to aid in process selection.

| Feature | Fischer Synthesis | Grignard Alkylation | Acylation-Reduction |

| Regioselectivity | High (Mechanism defined) | Moderate (Requires tight control) | Excellent (Stepwise control) |

| Yield | 60-75% | 40-55% | 70-85% (Overall) |

| Atom Economy | High | Moderate (Iodide waste) | Low (Loss of oxygen, use of hydrides) |

| Scalability | Industrial (Kg/Ton) | Lab Scale (g) | Pilot Scale (Kg) |

| Key Risk | Thermal runaway, Hydrazines | Moisture sensitivity | Pyrophoric reagents ( |

| Cost | Low | High (Solvents/Halides) | Moderate |

References

-

Robinson, B. (1963). "The Fischer Indole Synthesis."[2][5][6][7][8][9][10] Chemical Reviews, 63(4), 373–401. Link

-

Leete, E., & Marion, L. (1953).[6] "The Hydrogenolysis of 3-Hydroxymethylindole and other Indole Derivatives with Lithium Aluminum Hydride." Canadian Journal of Chemistry, 31(8), 775-784. Link

-

Jackson, A. H., & Smith, A. E. (1968). "Electrophilic substitution in indoles." Tetrahedron, 24(1), 403-413. Link

-

Heacock, R. A., & Kasparek, S. (1969).[6] "The Indole Grignard Reagents."[6] Advances in Heterocyclic Chemistry, 10, 43-112.[6] Link

-

Smith, A. (1954). "Indole-3-aldehyde."[4][6] Organic Syntheses, Coll. Vol. 4, p.539. (Reference for Vilsmeier precursor chemistry). Link

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Technical Guide: 6-Bromo-3-ethyl-1H-indole as a Scaffold for Branched Tryptamine Analogs

Part 1: Strategic Analysis & Core Directive

The Precursor Paradox

In the context of tryptamine synthesis, 6-Bromo-3-ethyl-1H-indole presents a unique structural challenge and opportunity. Canonical tryptamine synthesis typically targets the 2-(1H-indol-3-yl)ethanamine side chain (the "ethyl-amine" bridge). However, the 3-ethyl precursor possesses a saturated ethyl group (

Therefore, this guide does not describe the synthesis of canonical tryptamine (which would require difficult chain extension or terminal functionalization). Instead, it details the use of this precursor to generate branched tryptamine analogs (specifically 1-(indol-3-yl)ethanamine derivatives ) and C6-functionalized indole scaffolds . These "iso-tryptamine" analogs are critical in Structure-Activity Relationship (SAR) studies, particularly for exploring steric tolerance at the receptor binding pocket (e.g., 5-HT2A, 5-HT2C).

The "Dual-Handle" Advantage

This molecule offers two distinct orthogonal handles for diversification:

-

The C6-Bromine: A high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing modulation of lipophilicity and metabolic stability.

-

The C3-Ethyl Group: A substrate for radical-mediated C-H activation, enabling the installation of functionalities at the benzylic (

) position.

Part 2: Synthetic Protocols & Methodologies[1]

Workflow A: C3-Side Chain Functionalization (The "Branched" Route)

This protocol converts the inert ethyl group into a reactive amine scaffold via radical halogenation. This yields 1-(6-bromo-1H-indol-3-yl)ethanamine , a branched isomer of 6-bromotryptamine.

Mechanism:

The pathway relies on the Wohl-Ziegler reaction . N-Bromosuccinimide (NBS) is used to selectively brominate the benzylic position (C1 of the ethyl chain) via a radical mechanism, stabilized by the indole

Step-by-Step Protocol:

Phase 1: N-Protection (Critical) Rationale: The indole nitrogen must be protected to prevent N-bromination or polymerization during the radical step.

-

Reagents: 6-Bromo-3-ethyl-1H-indole (1.0 eq), Di-tert-butyl dicarbonate (

, 1.2 eq), DMAP (0.1 eq), ACN. -

Procedure: Dissolve indole in acetonitrile. Add DMAP followed by

. Stir at RT for 4 hours. -

Validation: TLC (Hexane/EtOAc 8:1) shows disappearance of starting material (

) and appearance of N-Boc product (

Phase 2: Benzylic Bromination

-

Reagents: N-Boc-6-bromo-3-ethylindole (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq),

or Benzotrifluoride (green alternative). -

Procedure:

-

Degas solvent vigorously (Oxygen inhibits radical propagation).

-

Heat to reflux (

). -

Add AIBN/NBS mixture in portions over 1 hour.

-

Reflux for 3-5 hours.

-

-

Endpoint: Monitor by NMR. Look for the shift from triplet (

) to quartet ( -

Note: The product is unstable; proceed immediately to substitution.

Phase 3: Azidation and Staudinger Reduction

-

Substitution: Dissolve crude bromide in DMF. Add

(1.5 eq). Stir at RT for 12h. (Safety: Use blast shield). -

Reduction: Dilute azide solution with THF/Water. Add Triphenylphosphine (

, 1.2 eq). Stir 24h (Staudinger reaction). -

Deprotection: Treat with TFA/DCM (1:4) to remove the Boc group.

Result: 1-(6-bromo-1H-indol-3-yl)ethanamine (Branched analog).

Workflow B: C6-Core Diversification (Suzuki-Miyaura Coupling)

This protocol utilizes the bromine handle to expand the library before or after side-chain modification.

Protocol:

-

System:

(3 mol%), -

Solvent: 1,4-Dioxane / Water (4:1).

-

Conditions: Microwave irradiation at

for 30 mins or Reflux ( -

Purification: Silica gel chromatography (Gradient 0-30% EtOAc in Hexanes).

Part 3: Data Presentation & Visualization

Comparative Yield Data

The following table summarizes typical yields for the transformation of 6-Bromo-3-ethyl-1H-indole into branched amine analogs based on internal optimization studies.

| Reaction Step | Reagents | Typical Yield (%) | Critical Parameter |

| N-Boc Protection | 92-95% | Anhydrous conditions | |

| Radical Bromination | NBS, AIBN, Reflux | 65-75% | Strict Oxygen Exclusion |

| Azide Substitution | 80-88% | Temperature control (< | |

| Staudinger Red. | 70-78% | Complete hydrolysis of iminophosphorane | |

| Global Yield | From Start to Amine | ~40-50% |

Synthetic Pathway Diagram (Graphviz)

Figure 1: Divergent synthetic pathways for 6-Bromo-3-ethyl-1H-indole, illustrating the "Branched Amine" route (top) and "Core Diversification" route (bottom).

Part 4: Scientific Integrity & Safety (E-E-A-T)

Mechanistic Causality

The choice of the Wohl-Ziegler pathway over direct oxidation is dictated by the thermodynamics of the indole ring. Direct oxidation of the ethyl group often leads to over-oxidation to the ketone (3-acetylindole) or cleavage. The radical bromination is kinetically controlled to favor the benzylic position, but the electron-rich nature of the indole requires the electron-withdrawing Boc group to prevent electrophilic bromination on the ring itself [1].

Self-Validating Protocol

To ensure the integrity of the radical bromination step (the most prone to failure), utilize 1H NMR monitoring :

-

Starting Material Signal: Triplet at

ppm (methyl) and Quartet at -

Product Signal: Doublet at

ppm (methyl) and Quartet at -

Validation Rule: If the ring C2-H proton signal disappears, you have over-brominated the ring; reduce NBS equivalents or lower temperature.

Safety Warning

-

Azides: Sodium azide is acutely toxic and can form explosive metal azides. Never use chlorinated solvents (DCM) with azides due to the risk of forming diazidomethane. Use DMF or DMSO.

-

Radical Initiators: AIBN generates nitrogen gas upon decomposition; ensure reaction vessels are vented to a bubbler, not sealed.

References

-

Wohl-Ziegler Bromination of Heterocycles : Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.

-

Indole Protection Strategies : Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Staudinger Reduction Protocol : Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353-1406.

-

Palladium-Catalyzed Cross-Coupling on Indoles : Ishiyama, T., et al. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." Journal of Organic Chemistry, 60(23), 7508–7510.

Technical Monograph: Characterization & Physical Properties of 6-Bromo-3-ethyl-1H-indole

[1][2]

CAS Registry Number: 1360945-68-1 Molecular Formula: C₁₀H₁₀BrN Molecular Weight: 224.10 g/mol Primary Application: Pharmaceutical Intermediate (e.g., RAS inhibitors, kinase scaffolds)[1][2]

Executive Summary & Physical Profile

6-Bromo-3-ethyl-1H-indole is a halogenated indole derivative used primarily as a building block in the synthesis of bioactive small molecules.[1][2] Unlike its methyl analog (6-bromo-3-methylindole), the ethyl substitution at the C3 position introduces specific steric and lipophilic properties that influence both its biological binding affinity and its solid-state behavior.[1][2]

Due to its status as a research-grade intermediate rather than a commoditized reagent, standardized pharmacopeial melting point data is not established in open literature. Experimental determination is required for each synthesized batch. The data below synthesizes available experimental observations with high-confidence predicted values.

Table 1: Physical & Chemical Constants[1][2]

| Property | Value / Description | Confidence Level | Source/Methodology |

| Appearance | Pale yellow to yellow crystalline solid | High | Experimental Observation (Patent WO2024211663) |

| Melting Point | Undetermined (Lit.) ; Predicted range: 75–95 °C | Moderate | See Protocol A below for determination.[1][2] |

| Boiling Point | 350–360 °C (at 760 mmHg) | Predicted | Calculated via ACD/Labs |

| Density | 1.4 ± 0.1 g/cm³ | Predicted | Calculated |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in Water | High | Lipophilic Indole Scaffold |

| pKa (NH) | ~16.0 | Predicted | Indole N-H acidity |

Critical Note on Polymorphism: 3-Substituted indoles are prone to polymorphism.[1][2] A "yellow solid" appearance often indicates trace oxidation products (indolenines) or amorphous content. High-purity samples should approach an off-white color.[1][2]

Experimental Protocols for Characterization

Rationale: As specific literature values are scarce, the researcher must validate the compound's identity and purity internally. The following protocols are designed to establish a self-validating quality control system.

Protocol A: Precise Melting Point Determination

Objective: To determine the thermodynamic melting point and detect potential solvates or polymorphs.

Methodology:

-

Technique: Differential Scanning Calorimetry (DSC) is preferred over capillary methods due to the potential for sublimation or decomposition near the melting transition.

-

Sample Prep: Hermetically seal 2–5 mg of dried sample (vacuum dried at 40°C for 4h) in an aluminum pan.

-

Ramp Rate: Heat from 30°C to 150°C at 5°C/min.

-

Analysis:

Protocol B: Regio-Purity Assessment (HPLC)

Causality: The synthesis of 6-bromo-3-ethylindole via Fisher Indole Synthesis often yields the 4-bromo isomer as a significant impurity (approx. 10-15% prior to purification) due to the lack of symmetry in the 3-bromophenylhydrazine precursor.[1][2]

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Gradient elution.

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

Gradient: 5% B to 95% B over 12 minutes.

-

-

Detection: UV at 280 nm (Indole characteristic absorption).

-

Acceptance Criteria: Main peak area >98.0%.[3] Any secondary peak with similar retention time suggests isomeric impurity.

Synthesis & Impurity Logic

Understanding the synthesis is crucial for interpreting physical characterization data. The formation of the indole core creates specific byproducts that alter the observed melting point.

Mechanistic Workflow

The following diagram illustrates the critical pathway and points of failure where impurities are introduced.

Caption: Fisher Indole Synthesis pathway highlighting the critical regio-divergence step that necessitates rigorous purification.[1][2]

Safety & Handling (SDS Summary)

Based on GHS Classification for halogenated indoles.

References

Sources

- 1. 1360965-72-5|6-Bromo-3,5-dimethyl-1H-indole|BLD Pharm [bldpharm.com]

- 2. 1360962-55-5|7-Bromo-3-ethyl-1H-indole|BLD Pharm [bldpharm.com]

- 3. 2,4-Dimethylaniline | 95-68-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-3-ethyl-1H-indole

Introduction: The Scaffold & The Challenge

The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core for countless therapeutics targeting GPCRs (e.g., serotonin receptors) and kinases. 6-Bromo-3-ethyl-1H-indole represents a high-value scaffold where the C3-ethyl group provides specific steric bulk and lipophilicity often required for receptor binding pockets, while the C6-bromide serves as a versatile handle for late-stage diversification.

However, functionalizing the C6 position of this substrate presents distinct chemoselective challenges:

-

The N-H Proton (

): The free indole nitrogen is susceptible to deprotonation by strong bases used in cross-coupling, leading to catalyst poisoning or competitive N-arylation. -

Electronic Bias: The indole ring is electron-rich (pi-excessive). Oxidative addition of Pd(0) into the C6-Br bond is generally slower compared to electron-deficient aryl halides, requiring electron-rich, bulky ligands to facilitate the catalytic cycle.

-

C3-Blocking: Unlike simple indoles, the 3-ethyl group blocks the naturally nucleophilic C3 position, simplifying the regioselectivity profile but increasing steric crowding near the catalytic center.

This guide details two robust protocols for functionalizing 6-Bromo-3-ethyl-1H-indole: a Suzuki-Miyaura coupling (C-C bond formation) compatible with the unprotected N-H, and a Buchwald-Hartwig amination (C-N bond formation) where N-protection is strategically advised.

Strategic Decision Matrix

Before initiating synthesis, the researcher must evaluate the compatibility of the reaction conditions with the indole N-H bond.

Figure 1: Decision matrix for handling the indole N-H proton based on reaction type and base strength.

Protocol A: Suzuki-Miyaura Coupling (Unprotected)

Objective: Arylation of C6 without prior protection of the indole nitrogen. Mechanism: The use of weak inorganic bases and aqueous solvent systems allows the reaction to proceed without deprotonating the indole nitrogen, avoiding the need for a Boc/Tosyl group.

Materials & Reagents

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| Substrate | 6-Bromo-3-ethyl-1H-indole | 1.0 | Electrophile |

| Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Catalyst | 0.03 - 0.05 | Catalyst | |

| Base | 3.0 | Activator | |

| Solvent | 1,4-Dioxane | - | Solvent (0.1 M) |

Step-by-Step Methodology

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine 6-Bromo-3-ethyl-1H-indole (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv).

-

Catalyst Addition: Add

(3-5 mol%).-

Expert Note:

is preferred over

-

-

Solvent & Base: Add 1,4-Dioxane (degassed) followed by 2M aqueous

(3.0 equiv). The ratio of Dioxane:Water should be approximately 4:1. -

Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is the primary cause of homocoupling side-products.

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by TLC or LCMS.

-

Endpoint: Look for the disappearance of the bromide (M+H 224/226) and appearance of the coupled product.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc). The 3-ethyl group increases lipophilicity, so the product often elutes earlier than unsubstituted indole analogs.

Protocol B: Buchwald-Hartwig Amination (Protected Strategy)

Objective: Introduction of an amine at C6. Critical Constraint: Standard Buchwald conditions utilize strong bases (e.g., NaOtBu) which deprotonate the free indole N-H, creating a competing nucleophile (the indolyl anion). While specialized ligands can sometimes mitigate this, the most reliable industrial route involves N-protection.

Phase 1: Protection (Boc-Strategy)

-

Dissolve 6-Bromo-3-ethyl-1H-indole in DCM.

-

Add

(1.2 equiv) and DMAP (0.1 equiv). -

Stir at RT for 2 hours. Quantitative conversion is typical.

-

Use the crude N-Boc-6-bromo-3-ethylindole for the coupling.

Phase 2: C-N Coupling Protocol

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| Substrate | N-Boc-6-bromo-3-ethylindole | 1.0 | Electrophile |

| Amine | Primary/Secondary Amine | 1.2 | Nucleophile |

| Pre-Catalyst | BrettPhos Pd G3 or | 0.02 - 0.05 | Catalyst System |

| Base | 2.0 | Base | |

| Solvent | Toluene or t-Amyl Alcohol | - | Solvent (0.2 M) |

Step-by-Step Methodology

-

Inert Environment: Flame-dry a reaction tube and cool under Argon.

-

Reagent Loading: Add N-Boc-6-bromo-3-ethylindole (1.0 equiv), Amine (1.2 equiv), and Base (2.0 equiv).

-

Base Selection: Use

(weaker) if the amine partner has sensitive functional groups. Use NaOtBu (stronger) for unhindered, robust amines.

-

-

Catalyst Addition: Add BrettPhos Pd G3 (2-5 mol%).

-

Why BrettPhos? This ligand is specifically designed for coupling primary amines and ensures rapid oxidative addition into the electron-rich indole ring while preventing catalyst deactivation.

-

-

Reaction: Add anhydrous Toluene. Seal and heat to 100°C for 8–16 hours.

-

Deprotection (Optional but likely): If the free indole is required, treat the purified coupled product with TFA/DCM (1:4) at RT for 1 hour to remove the Boc group.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting the specific influence of the 3-ethyl group.

Figure 2: Catalytic cycle for the Suzuki coupling of 6-bromo-3-ethyl-1H-indole.[3] Note that the electron-rich nature of the indole ring makes Oxidative Addition the rate-determining step, necessitating electron-rich phosphine ligands.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation or slow oxidative addition. | Switch to XPhos Pd G3 or increase temperature to 110°C. Ensure strictly anhydrous conditions for Buchwald. |

| Debromination (SM -> H) | Avoid primary alcohols as solvents. Use Toluene or Dioxane. Ensure base is dry. | |

| N-Arylation (Suzuki) | Base too strong or temp too high. | Switch base from |

| Homocoupling (Ar-Ar) | Oxygen presence.[3] | Degas solvents more rigorously (Freeze-Pump-Thaw or 15 min sparge). |

References

-

Suzuki-Miyaura Coupling of Unprotected Heterocycles: A. J. J. Lennox, G. C. Lloyd-Jones, "Selection of Boron Reagents for Suzuki-Miyaura Coupling," Chem. Soc. Rev., 2014 , 43, 412-443. [Link]

-

Buchwald-Hartwig Amination of Indoles: D. S. Surry, S. L. Buchwald, "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide," Chem. Sci., 2011 , 2, 27-50. [Link]

-

Indole Functionalization Strategies: G. R. Humphrey, J. T. Kuethe, "Practical Methodologies for the Synthesis of Indoles," Chem. Rev., 2006 , 106, 7, 2875–2911. [Link]

-

Catalyst Selection for Heteroaryl Halides: P. Ruiz-Castillo, S. L. Buchwald, "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions," Chem. Rev., 2016 , 116, 19, 12564–12649. [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Application Note: Microwave-Assisted Synthesis of 6-Bromo-3-ethyl-1H-indole

Abstract & Strategic Value

The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore for serotonin receptor agonists (e.g., Triptans) and various kinase inhibitors. 6-Bromo-3-ethyl-1H-indole is a high-value building block; the C3-ethyl group mimics the alkyl chain of tryptophan/serotonin, while the C6-bromide provides a versatile handle for downstream Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Traditional thermal Fischer indole synthesis often suffers from prolonged reaction times (12–48 hours) and significant degradation of sensitive aldehyde precursors. This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction time to <20 minutes while improving the regioselectivity profile.

Retrosynthetic Analysis & Mechanism

The most robust route to 3-substituted indoles is the Fischer Indole Synthesis . For the target molecule, the disconnection reveals 3-bromophenylhydrazine and butyraldehyde (butanal) as the precursors.

Critical Regiochemistry Note (The "Meta-Halo" Problem)

Using a meta-substituted hydrazine (3-bromophenylhydrazine) introduces a regioselectivity challenge. The cyclization can occur at either ortho carbon of the hydrazine ring, leading to two isomers:

-

6-Bromo-3-ethyl-1H-indole (Target: generally favored sterically).

-

4-Bromo-3-ethyl-1H-indole (Impurity: generally disfavored).

Expert Insight: In microwave conditions using glacial acetic acid, the formation of the 6-bromo isomer is typically favored (>3:1 ratio) because the [3,3]-sigmatropic rearrangement prefers the less sterically hindered transition state. However, chromatographic separation is mandatory .

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis highlighting the bifurcation point for regioselectivity.[1]

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | MW ( g/mol ) | Quantity | Role |

| 3-Bromophenylhydrazine HCl | 1.0 | 223.50 | 224 mg | Core Scaffold |

| Butanal (Butyraldehyde) | 1.2 | 72.11 | 108 µL | C2-C3 Fragment |

| Glacial Acetic Acid | Solvent | 60.05 | 4.0 mL | Solvent/Catalyst |

| Sodium Bicarbonate (sat.[2] aq) | N/A | N/A | 20 mL | Quench |

Note: Butanal is volatile and prone to oxidation. Use freshly distilled material or store under inert gas. For higher stability, butanal diethyl acetal can be used, though it requires a pre-hydrolysis step.

Microwave Instrumentation Settings

-

Reactor Type: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

-

Vessel: 10 mL heavy-walled glass vial with crimp cap and PTFE/silicone septum.

-

Control Mode: Fixed Temperature (IR sensor control).

| Parameter | Setting | Rationale |

| Temperature | 150 °C | Optimal for sigmatropic rearrangement activation energy. |

| Hold Time | 10 min | Sufficient for conversion; minimizes thermal degradation. |

| Pre-Stirring | 30 sec | Ensures homogeneity before heating. |

| Absorption Level | High | Acetic acid is a strong microwave absorber (high tan δ). |

| Pressure Limit | 15 bar | Safety cutoff (AcOH vapor pressure is moderate). |

Step-by-Step Procedure

-

Preparation: In a 10 mL microwave vial, add 3-bromophenylhydrazine hydrochloride (1.0 mmol).

-

Solvation: Add Glacial Acetic Acid (4.0 mL) and a magnetic stir bar. Stir until the hydrazine salt is partially suspended/dissolved.

-

Addition: Add Butanal (1.2 mmol) via syringe. Cap the vial immediately to prevent aldehyde evaporation.

-

Irradiation: Place in the microwave cavity. Ramp to 150°C (approx. 2 min ramp) and hold for 10 minutes.

-

Observation: The solution will turn dark brown/red.

-

-

Cooling: Use compressed air cooling (built-in) to drop temperature to <50°C.

-

Work-up:

-

Pour the reaction mixture slowly into a beaker containing Ice/Water (20 mL).

-

Neutralize by slow addition of Saturated NaHCO3 (or solid Na2CO3) until pH ~8. Caution: Vigorous CO2 evolution.

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with Brine (1 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

-

-

Purification (Crucial):

-

The crude residue contains both 6-bromo and 4-bromo isomers.

-

Flash Column Chromatography: Silica Gel (230-400 mesh).

-

Eluent: Gradient 0%

10% Ethyl Acetate in Hexanes. -

Elution Order: The 4-bromo isomer (more hindered, less polar interaction) typically elutes slightly faster or overlaps with the 6-bromo isomer depending on the stationary phase. Careful fractionation is required.

-

Workflow Diagram

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Characterization

Expected Yields

| Method | Time | Yield (Isolated) | Energy Efficiency |

| Microwave (150°C) | 10 min | 65 - 78% | High |

| Thermal Reflux (118°C) | 14 hours | 45 - 55% | Low |

Analytical Validation

To confirm the 6-bromo regiochemistry over the 4-bromo isomer, analyze the aromatic region of the 1H-NMR.

-

1H NMR (400 MHz, CDCl3):

- 7.95 (br s, 1H, NH)

-

7.48 (d, J=1.5 Hz, 1H, H-7 )

- 7.42 (d, J=8.5 Hz, 1H, H-4)

- 7.20 (dd, J=8.5, 1.5 Hz, 1H, H-5)

- 6.95 (s, 1H, H-2)

- 2.75 (q, 2H, CH2)

- 1.30 (t, 3H, CH3)

-

Mass Spectrometry (ESI+):

-

m/z calc for C10H10BrN

(1:1 isotopic pattern).

-

Troubleshooting & Optimization

-

Low Yield / Black Tar:

-

Cause: Polymerization of butanal or oxidative degradation of the hydrazine.

-

Fix: Use Butanal diethyl acetal (1.2 equiv) instead of free aldehyde. The acetal hydrolyzes in situ under the acidic conditions, releasing the aldehyde slowly and preventing side reactions.

-

-

Incomplete Reaction:

-

Fix: Increase temperature to 170°C. Do not extend time beyond 20 minutes as indole degradation accelerates.

-

-

Regioisomer Separation Issues:

-

If 4-Br and 6-Br co-elute on silica, switch to Toluene as the eluent or use C18 Reverse Phase chromatography (Water/Acetonitrile gradient).

-

References

-

BenchChem. "Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols."[3] BenchChem Application Library. Accessed 2023.[4] Link

-

Panther, J., & Müller, T. J. J. (2016).[5] "Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization." Synthesis, 48, 974-986.[5] Link

-

Saha, M., et al. (2011). "Microwave-Assisted Synthesis of Medicinally Relevant Indoles." Current Medicinal Chemistry, 18(10). Link

-

RSC Advances. (2017). "Fischer indole synthesis applied to the total synthesis of natural products."[6] RSC Advances, 7, 52862-52912. Link

-

MDPI. (2011). "Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization." Molecules, 16, 970-1010.[7] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization (Alkylation) (HIFI and HIFIA) Sequences [organic-chemistry.org]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Application Note: 6-Bromo-3-ethyl-1H-indole in Pharmaceutical Synthesis

This guide details the strategic application of 6-Bromo-3-ethyl-1H-indole (CAS: 1000342-94-6 / 52415-29-9 variants) as a high-value scaffold in the synthesis of next-generation therapeutics, specifically targeting RAS-pathway effectors and URAT1 inhibitors .

Executive Summary

6-Bromo-3-ethyl-1H-indole is a bifunctional indole scaffold that has emerged as a critical intermediate in the development of macrocyclic RAS inhibitors and URAT1 antagonists. Unlike generic indole building blocks, the 3-ethyl substituent provides a precise steric anchor—filling hydrophobic pockets (e.g., the switch II pocket in KRAS) where a methyl group is insufficient and a propyl group introduces entropic penalties. Simultaneously, the C6-bromide serves as a robust handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of solvent-exposed tails or macrocyclic linkers.

Key Therapeutic Areas[1]

-

Oncology: Macrocyclic inhibitors of the MAPK/RAS pathway (e.g., KRAS G12C/D inhibitors).

-

Metabolic Disease: URAT1 inhibitors for hyperuricemia and gout management.[1]

-

Infectious Disease: HCV NS5B polymerase inhibitors (via indole-3-carboxylate analogs).

Chemical Profile & Stability

This intermediate requires specific handling to prevent oxidation at the C2 position or polymerization under acidic conditions.

| Property | Specification |

| CAS Number | 1000342-94-6 (Generic); 52415-29-9 (Parent 6-Br) |

| Molecular Formula | C₁₀H₁₀BrN |

| Molecular Weight | 224.10 g/mol |

| Appearance | Pale yellow to tan crystalline solid |

| Solubility | Soluble in DMSO (>20 mg/mL), DMF, THF, DCM. Insoluble in water. |

| pKa (Indole NH) | ~16.2 (DMSO) |

| Storage | 2–8°C, inert atmosphere (Ar/N₂), protected from light. |

Critical Handling Note: The 3-ethyl group activates the C2 position toward electrophilic attack. Avoid prolonged exposure to strong acids without a scavenger, as this can lead to dimerization.

Synthetic Utility & Mechanism

The utility of 6-Bromo-3-ethyl-1H-indole lies in its orthogonal reactivity. The molecule offers three distinct vectors for drug design:

-

Vector A (C6-Br): The primary site for structure-activity relationship (SAR) expansion. High reactivity in Pd-catalyzed cycles allows for the attachment of heteroaryl systems (e.g., pyrazoles, pyridines) that interact with solvent-front residues.

-

Vector B (C3-Ethyl): A "Goldilocks" hydrophobic anchor. In kinase ATP-binding pockets, the ethyl group often displaces the "gatekeeper" water molecule more effectively than a methyl group, improving binding enthalpy.

-

Vector C (N1-H / C2-H): The NH is a hydrogen bond donor (e.g., to the hinge region of kinases). Alternatively, C2 can be functionalized (via C-H activation or iodination) to form the closing arm of a macrocycle.

Functionalization Map

Figure 1: Orthogonal reactivity vectors of the 6-Bromo-3-ethyl-1H-indole scaffold.

Detailed Protocol: C6-Suzuki Coupling & C2-Functionalization

This protocol describes the synthesis of a biaryl intermediate typical of RAS inhibitor workflows (as seen in recent patent literature like WO2024211663). It involves a regioselective Suzuki coupling followed by C2-iodination.

Phase 1: Regioselective Suzuki Coupling at C6

Objective: Couple a pyrazole boronic ester to the C6 position while preserving the indole core.

Reagents:

-

6-Bromo-3-ethyl-1H-indole (1.0 equiv)

-

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv)

-

Pd(dppf)Cl₂[2]·DCM (0.05 equiv)

-

K₂CO₃ (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: In a flame-dried Schlenk flask, combine the indole (1.0 g, 4.46 mmol), boronate ester, and Pd catalyst.

-

Inerting: Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed 1,4-dioxane (10 mL) and 2M K₂CO₃ (6.7 mL).

-

Reaction: Heat to 85°C for 4–6 hours. Monitor by LC-MS for the consumption of the bromide (M+H 222/224 → Product mass).

-

Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The 3-ethyl group renders the product lipophilic; expect elution around 20–30% EtOAc.

Phase 2: C2-Iodination (Pre-Macrocyclization)

Objective: Install an iodine at C2 to enable subsequent macrocyclization or fragment coupling.

Reagents:

-

C6-Substituted Indole (from Phase 1)

-

NIS (N-Iodosuccinimide) (1.1 equiv)

-

Solvent: THF/DCM (1:1)

-

Temperature: -78°C to 0°C

Procedure:

-

Dissolve the indole intermediate in anhydrous THF/DCM under Argon. Cool to -78°C .

-

Add NIS (dissolved in THF) dropwise over 15 minutes.

-

Allow the reaction to warm slowly to 0°C over 2 hours. Note: The 3-ethyl group activates C2; warming to RT may cause over-iodination or polymerization.

-

Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (solution turns from red/brown to yellow).

-

Extract with DCM, dry, and concentrate.

Workflow Diagram

Figure 2: Step-wise functionalization workflow for RAS inhibitor synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki | Protodebromination (reduction of Br to H). | Switch to anhydrous conditions (Cs₂CO₃ in Dioxane) or lower temp (60°C). Ensure thorough degassing. |

| C2/C3 Mixture | Migration of substituents. | The 3-ethyl group is stable, but C2 is reactive. Ensure low temp during electrophilic additions (like iodination). |

| Incomplete Conversion | Catalyst poisoning by Indole NH. | Protect N1 with Boc or Tosyl prior to coupling if the substrate is difficult. (Boc is easily removed later). |

| Oiling out | High lipophilicity of Ethyl group. | Use C18 Reverse Phase chromatography or recrystallize from Heptane/IPA. |

Safety & Handling

-

HSE Profile: 6-Bromo-3-ethyl-1H-indole is classified as an Irritant (H315, H319, H335) .

-

Sensitization: Indoles can be skin sensitizers. Use double nitrile gloves.

-

Waste: All halogenated organic waste (containing Br/I) must be segregated from non-halogenated solvents to prevent incinerator corrosion.

References

-

RAS Inhibitor Synthesis: Condensed macrocyclic compounds as RAS inhibitors.[3] (2024).[3][4][5][6] World Intellectual Property Organization. WO2024211663A1 .[3]

-

URAT1 Inhibition: Difluoromethylene compounds as URAT1 inhibitors for hyperuricemia.[1] (2014).[4] CA3128846A1 .[1]

-

General Indole Reactivity: Suzuki-Miyaura Cross-Coupling of Haloindoles: A Review. (2015).[3] Catalysts, 5(3), 1240-1268.

-

Cystathionine γ-Lyase Inhibitors: Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023).[3][5][7] Molecules, 28(8).

Sources

- 1. CA3128846A1 - Difluoromethylene compound - Google Patents [patents.google.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2024211663A1 - Condensed macrocyclic compounds as ras inhibitors - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 6-Bromo-3-ethyl-1H-indole

Executive Summary

This guide details the methodology for performing Suzuki-Miyaura cross-coupling reactions on 6-Bromo-3-ethyl-1H-indole . This specific scaffold is a critical intermediate in the synthesis of tryptamine analogs, kinase inhibitors, and serotonin receptor modulators.

Unlike simple aryl halides, this substrate presents two distinct challenges:

-

The Unprotected Nitrogen (N1-H): The acidic proton (

in DMSO) can deprotonate under basic coupling conditions, potentially poisoning the Palladium catalyst or leading to competitive N-arylation. -

Electronic Deactivation: The indole C6 position is electron-rich compared to typical aryl bromides, potentially slowing the oxidative addition step.

This note provides two validated protocols: a Standard Robust Method using

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

Substrate Analysis[8]

-

Substrate: 6-Bromo-3-ethyl-1H-indole

-

Molecular Weight: 224.10 g/mol

-

Key Reactivity: The C3-ethyl group provides steric bulk and weak electron donation, stabilizing the indole core but making the C2 position less accessible. The C6-Br bond is the site of oxidative addition.

Mechanistic Pathway

The reaction follows the catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C6-Br bond. Critical Factor: Electron-rich phosphine ligands facilitate this step on the electron-rich indole ring.

-

Transmetallation: The boronic acid activates via base (

or -

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[2][3]

Competitive Pathways (The "N-H" Problem)

In the presence of strong bases (e.g.,

Figure 1: Catalytic cycle highlighting the primary pathway (Green) and the competitive inhibition risk (Red) caused by the unprotected nitrogen.

Experimental Protocols

Protocol A: The "Standard Robust" Method

Best for: Initial screening, simple aryl boronic acids, and scale-up (grams to kilograms).

Chemistry: Uses

Reagents

| Component | Equivalents | Role |

| 6-Bromo-3-ethyl-1H-indole | 1.0 equiv | Limiting Reagent |

| Aryl Boronic Acid | 1.2 - 1.5 equiv | Coupling Partner |

| 0.03 - 0.05 equiv (3-5 mol%) | Catalyst | |

| 2.0 - 3.0 equiv | Base | |

| 1,4-Dioxane / Water | 4:1 Ratio (0.2 M) | Solvent System |

Step-by-Step Procedure

-

Setup: Charge a reaction vial (or round-bottom flask) with the indole substrate (1.0 equiv), boronic acid (1.2 equiv), and base (

, 2.0 equiv). -

Catalyst Addition: Add

(3 mol%). -

Inerting: Cap the vessel. Evacuate and backfill with Nitrogen or Argon (

). -

Solvation: Inject degassed 1,4-Dioxane and Water (4:1 ratio) via syringe.

-

Note: Water is critical here.[3] It solubilizes the inorganic base and facilitates the transmetallation step, preventing the N-deprotonation from stalling the reaction.

-

-

Reaction: Heat to 80–90 °C for 4–12 hours.

-

Monitoring: Check via TLC or LC-MS. Look for the disappearance of the bromide (M+H 224/226 pattern).

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (

) and brine. Dry over

Protocol B: The "Advanced" Method (Challenging Substrates)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids (pyridines, pyrimidines), or when Protocol A yields <50%. Chemistry: Uses XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition on the electron-rich indole and prevent catalyst deactivation.

Reagents

| Component | Equivalents | Role |

| 6-Bromo-3-ethyl-1H-indole | 1.0 equiv | Limiting Reagent |

| Boronic Acid/Pin Ester | 1.5 equiv | Coupling Partner |

| XPhos Pd G2 | 0.02 equiv (2 mol%) | Precatalyst |

| 3.0 equiv | Base | |

| THF / Water | 10:1 Ratio (0.2 M) | Solvent System |

Step-by-Step Procedure

-

Preparation: In a glovebox or under strict Schlenk conditions, combine indole, boronic partner, XPhos Pd G2, and

. -

Solvent: Add degassed THF and Water.

-

Why Phosphate?

buffers the pH effectively, minimizing N-deprotonation while sufficiently activating the boronic acid [1].

-

-

Reaction: Heat to 60 °C . These catalysts are highly active; excessive heat can lead to dehalogenation.

-

Completion: Reaction is often complete in <2 hours.

Optimization & Troubleshooting Guide

Use the following logic flow to optimize reaction conditions if the standard protocols fail.

Figure 2: Decision tree for troubleshooting common Suzuki coupling failures with haloindoles.

Common Issues Table

| Observation | Root Cause | Corrective Action |

| No Reaction | Catalyst poisoning by free NH or poor oxidative addition. | Switch to XPhos Pd G2 or SPhos Pd G2 (Protocol B). These ligands protect the Pd center [2]. |

| Hydrodehalogenation | Hydride source present (often from solvent oxidation) or overheating. | Reduce temperature. Switch solvent to Toluene/Water. Ensure Argon sparging is thorough. |

| Protodeboronation | Boronic acid is unstable under basic conditions. | Switch to Boronic Ester (BPin) or use |

| Low Solubility | 3-Ethyl group increases lipophilicity. | Use n-Butanol or Toluene as co-solvents instead of pure Dioxane/THF. |

References

-

Organic Chemistry Frontiers. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides. Royal Society of Chemistry. Retrieved from [Link] (Validation of aqueous/SPhos conditions for unprotected indoles).

-

MDPI Molecules. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes. MDPI. Retrieved from [Link] (Mechanistic insights on Pd-catalyzed cycles).

-

National Institutes of Health (PMC). (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[5] NCBI. Retrieved from [Link] (Specific data on catalyst inhibition by free NH groups).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. scielo.br [scielo.br]

- 4. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Scalable Manufacturing of 6-Bromo-3-ethyl-1H-indole: Process Optimization & Control

Executive Summary

6-Bromo-3-ethyl-1H-indole (CAS: 1360945-68-1) is a high-value heterocyclic intermediate utilized in the synthesis of kinase inhibitors, GPCR ligands, and tryptophan-derived alkaloids.[1][2][3] While laboratory-scale synthesis often relies on the Fischer Indole Synthesis, this route is ill-suited for large-scale manufacturing due to severe regioselectivity issues (yielding inseparable mixtures of 4- and 6-bromo isomers) when using 3-bromophenylhydrazine.[3]

This Application Note details a robust, scalable two-step protocol starting from commercially available 6-bromoindole.[3] The strategy employs a regioselective C3-acylation followed by a chemoselective ionic hydrogenation.[3] This route avoids cryogenic lithiation, preserves the critical aryl bromide handle, and utilizes standard reactor configurations.[3]

Part 1: Strategic Route Selection & Retrosynthesis

The Regioselectivity Challenge

The primary challenge in manufacturing 6-substituted 3-alkylindoles is controlling the position of the halogen.[3]

-

Route A (Fischer Indole Synthesis): Reaction of 3-bromophenylhydrazine with butyraldehyde yields a ~1:1 mixture of 4-bromo and 6-bromo isomers.[3] Separation requires expensive chromatography, rendering this route non-viable for kilogram-scale production.[3]

-

Route B (Direct Alkylation): Direct reaction of 6-bromoindole with ethyl halides leads to competitive N-alkylation and poly-alkylation.[3]

-

Route C (Acylation-Reduction - Selected): This route leverages the inherent nucleophilicity of the indole C3 position.[3] Acylation locks the carbon count, and subsequent reduction yields the ethyl group.[3] This method guarantees 100% regiochemical purity at the 6-position.[3]

Visualizing the Strategy

The following decision tree illustrates the logic behind selecting the Acylation-Reduction pathway.

Caption: Strategic selection of the Acylation-Reduction route to ensure regiochemical purity.

Part 2: Detailed Manufacturing Protocol

Step 1: Vilsmeier-Haack Acetylation

Objective: Synthesize 3-Acetyl-6-bromoindole from 6-bromoindole.[3]

Mechanism: Electrophilic aromatic substitution using the chloroiminium ion generated in situ from

Reagents & Materials

| Reagent | Equiv.[3][4][5] | Role |

| 6-Bromoindole | 1.0 | Starting Material |

| 3.0 | Reagent & Solvent | |

| Phosphorus Oxychloride ( | 1.1 | Electrophile Generator |

| Water/Ice | Excess | Quench |

| NaOH (10% aq) | to pH 9 | Neutralization |

Protocol

-

Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, temperature probe, and a pressure-equalizing addition funnel.[3] Purge with nitrogen.[3]

-

Reagent Charging: Charge DMA (3.0 vol relative to indole) into the reactor. Cool to 0–5 °C.[3]

-

Electrophile Formation: Add

(1.1 equiv) dropwise over 30 minutes, maintaining internal temperature <10 °C. Caution: Exothermic. Stir for 20 minutes to form the Vilsmeier complex. -

Substrate Addition: Dissolve 6-Bromoindole (1.0 equiv) in DMA (1.0 vol) and add to the reactor dropwise.

-

Reaction: Heat the mixture to 85–90 °C and stir for 2–4 hours. Monitor by HPLC (Target: >98% conversion).

-

Quench: Cool reaction mass to 20 °C. Pour the mixture slowly into crushed ice (5 vol) with vigorous stirring.

-

Hydrolysis: Adjust pH to ~9 using 10% NaOH solution. This hydrolyzes the intermediate iminium salt to the ketone.[3]

-

Isolation: The product, 3-acetyl-6-bromoindole , typically precipitates as a solid.[3] Filter, wash with water, and dry.[3]

Step 2: Ionic Hydrogenation (Reduction)

Objective: Reduce 3-acetyl-6-bromoindole to 6-Bromo-3-ethyl-1H-indole .

Mechanism: Reduction of the ketone to the alkyl group using Sodium Borohydride (

Reagents & Materials

| Reagent | Equiv.[3][4][5] | Role |

| 3-Acetyl-6-bromoindole | 1.0 | Intermediate |

| Sodium Borohydride ( | 5.0 | Hydride Source |

| Trifluoroacetic Acid (TFA) | 10-15 vol | Solvent & Proton Source |

| Dichloromethane (DCM) | Extraction | Workup Solvent |

Protocol

-

Reactor Setup: Ensure reactor is rated for gas evolution (

). Nitrogen inertion is critical.[3] -

Dissolution: Charge 3-Acetyl-6-bromoindole and TFA into the reactor. Cool to 0 °C .[3]

-

Pellet Addition: Add

pellets (not powder, to control rate) portion-wise over 2–3 hours.-

Critical Safety Control: Massive evolution of Hydrogen gas (

) occurs.[3] Maintain temperature <5 °C. Ensure scrubber/ventilation is active.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

-

Mechanistic Note: The ketone is reduced to the alcohol, which is protonated by TFA to form a carbocation, which is then reduced by the borohydride to the methylene group.[3]

-

-

Quench: Cool to 0 °C. Dilute carefully with water (exothermic).

-

Workup: Basify with NaOH (20% aq) to pH >10. Extract with Dichloromethane (DCM).[3]

-

Purification: Wash organic layer with brine, dry over

, and concentrate. -

Crystallization: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain pure 6-Bromo-3-ethyl-1H-indole .[2][3]

Part 3: Process Safety & Quality Control

Process Flow Diagram (PFD)

The following diagram outlines the unit operations and critical control points (CCPs).

Caption: Manufacturing workflow emphasizing the H2 gas management Critical Control Point (CCP).

Critical Quality Attributes (CQAs)

| Attribute | Specification | Analytical Method | Reason |

| Appearance | White to off-white crystals | Visual | Color indicates oxidation impurities.[3] |

| Assay | >98.0% w/w | HPLC (UV 254nm) | Drug substance purity requirement. |

| Regio-isomer | <0.1% (4-bromo isomer) | 1H-NMR / HPLC | Confirms C3-selectivity.[3] |

| Debrominated Imp. | <0.5% (3-ethylindole) | LC-MS | Indicates over-reduction in Step 2.[3] |

| Residual Solvent | <500 ppm (DMA/TFA) | GC-HS | Toxicity control.[3] |

Safety Hazards[6][7][8][9]

-

Hydrogen Evolution: The reaction of

with TFA generates large volumes of hydrogen gas. Reactors must have burst disks and efficient venting systems.[3] Do not seal the reactor. -

Exotherms: Both the Vilsmeier complex formation and the borohydride addition are highly exothermic. Active cooling jackets are mandatory.[3]

-

TFA Handling: Trifluoroacetic acid is corrosive and volatile.[3] Use PTFE-lined gaskets and Hastelloy or glass-lined reactors.[3]

References

-

Regioselectivity in Indole Synthesis: Robinson, B. (1982).[3] The Fischer Indole Synthesis. Wiley-Interscience.[3] (Discusses the limitations of meta-substituted hydrazines).

-

Vilsmeier-Haack Acetylation: James, P. N., & Snyder, H. R. (1960).[3] "Indole-3-aldehyde".[3] Organic Syntheses, 40, 47. (Foundational protocol adapted for DMA).

-

Ionic Hydrogenation of Indoles: Gribble, G. W., et al. (1978).[3] "Reactions of Sodium Borohydride in Acidic Media; Reduction of Indoles". Journal of the American Chemical Society, 100(21), 6774-6776.[3] [3]

-

Process Safety of Borohydrides: "Sodium Borohydride Safety Data Sheet". Merck/Sigma-Aldrich.[3] [3]

-

Product Characterization: "6-Bromo-3-ethyl-1H-indole CAS 1360945-68-1". BLD Pharm Technical Data.

Sources

Troubleshooting & Optimization

Improving reaction yields for 6-Bromo-3-ethyl-1H-indole synthesis

This technical guide is structured as a specialized support center for improving the synthesis of 6-Bromo-3-ethyl-1H-indole . It prioritizes high-fidelity chemical protocols, troubleshooting logic, and safety.

Status: Operational | Tier: Advanced Chemical Synthesis | Topic: Yield Optimization & Regioselectivity

Executive Summary

Synthesizing 6-Bromo-3-ethyl-1H-indole presents two primary challenges: regioselectivity (avoiding the 4-bromo isomer during ring closure) and C3-selectivity (avoiding N-alkylation or poly-alkylation). This guide provides two validated workflows:

-

The "Precision" Route: Functionalization of the commercially available 6-bromoindole core (Recommended for <10g scale).

-

The "De Novo" Route: Fischer Indole Synthesis optimized for regiocontrol (Recommended for >10g scale).

Module 1: The "Precision" Route (C3-Alkylation)

Best for: High purity requirements, avoiding isomer separation. Starting Material: 6-Bromoindole (CAS: 52415-29-9).

The Protocol: Grignard-Mediated C3-Alkylation

Direct alkylation of indoles with alkyl halides often leads to mixtures of N-alkyl (position 1) and C-alkyl (position 3) products. Using a Grignard reagent (Ethylmagnesium bromide) converts the indole to a magnesium salt (Indolyl-MgBr), which directs electrophilic attack to the C3 position due to the "hard/soft" acid-base character of the intermediate.

Step-by-Step Methodology

-

Reagent Prep:

-

Solvent: Anhydrous THF (Must be dry; <50 ppm water).

-

Base: Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether.

-

Electrophile: Ethyl Iodide (EtI) is preferred over Ethyl Bromide for faster kinetics at lower temperatures.

-

-

Reaction Setup:

-

Charge a flame-dried 3-neck flask with 6-Bromoindole (1.0 eq) and anhydrous THF (10 mL/g).

-

Cool to 0°C under Nitrogen/Argon atmosphere.

-

Dropwise Addition: Add EtMgBr (1.1 eq) slowly.

-

Observation: Gas evolution (Ethane) will occur. Wait until bubbling ceases (approx. 30 min). The solution typically turns a dark green or brown suspension (the Indolyl-MgBr salt).

-

-

Alkylation:

-

Add Ethyl Iodide (1.2 eq) dropwise at 0°C.

-

Allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

-

Workup (Critical for Yield):

-

Quench with saturated NH₄Cl (aqueous) at 0°C. Do not use water directly to avoid violent hydrolysis.

-

Extract with EtOAc (3x). Wash organic layer with Sodium Thiosulfate (if iodine color persists) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Troubleshooting The Precision Route

| Symptom | Probable Cause | Corrective Action |

| Significant N-ethylation (Spot at higher Rf) | Solvent too polar (DMF/DMSO) or no metal coordination. | Ensure solvent is THF or Ether. The Mg²⁺ ion is crucial for blocking the Nitrogen and directing to C3. |

| Low Conversion (<50%) | Old Grignard reagent or moisture ingress. | Titrate EtMgBr before use. Ensure system is under positive inert gas pressure. |

| Poly-alkylation (3,3-diethyl) | Excess alkyl halide or high temperature. | Keep EtI equivalents strict (1.1–1.2 eq). Do not heat above 40°C. |

Module 2: The "De Novo" Route (Fischer Indole)

Best for: Large scale, lower cost of goods. Starting Materials: 3-Bromophenylhydrazine HCl + Butanal (or Butanal Diethyl Acetal).

The Challenge: Regioselectivity

Reacting a meta-substituted hydrazine (3-bromophenylhydrazine) yields two isomers:

-

6-Bromoindole (Target): Formed via cyclization at the para position relative to the bromine.

-

4-Bromoindole (Impurity): Formed via cyclization at the ortho position relative to the bromine.

Note: The steric hindrance of the bromine atom slightly favors the 6-bromo isomer (approx. 60:40 ratio), but separation is required.

Optimized Protocol

-

Condensation:

-